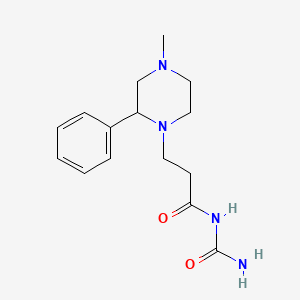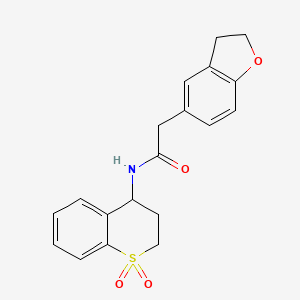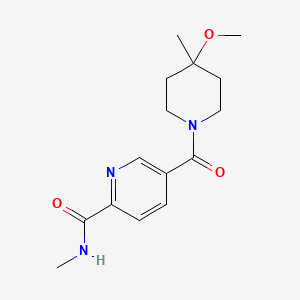
N-carbamoyl-3-(4-methyl-2-phenylpiperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-carbamoyl-3-(4-methyl-2-phenylpiperazin-1-yl)propanamide is a synthetic organic compound that features a piperazine ring substituted with a phenyl group and a carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-3-(4-methyl-2-phenylpiperazin-1-yl)propanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Substitution with Phenyl Group: The phenyl group can be introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions.
Introduction of Carbamoyl Group: The carbamoyl group is usually introduced by reacting the piperazine derivative with isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-carbamoyl-3-(4-methyl-2-phenylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
N-carbamoyl-3-(4-methyl-2-phenylpiperazin-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-carbamoyl-3-(4-methyl-2-phenylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and phenyl group are key structural features that enable the compound to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-carbamoyl-3-(4-methylpiperazin-1-yl)propanamide: Lacks the phenyl group, which may result in different biological activity.
N-carbamoyl-3-(4-phenylpiperazin-1-yl)propanamide: Similar structure but without the methyl group, potentially affecting its binding affinity and selectivity.
Uniqueness
N-carbamoyl-3-(4-methyl-2-phenylpiperazin-1-yl)propanamide is unique due to the presence of both the phenyl and methyl groups on the piperazine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-carbamoyl-3-(4-methyl-2-phenylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-18-9-10-19(8-7-14(20)17-15(16)21)13(11-18)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H3,16,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVKIDMNGCBLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)CCC(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3H-benzimidazol-5-yl-[4-(4-ethylpyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B6963951.png)
![tert-butyl N-[2-naphthalen-2-yl-2-(1,2-oxazol-3-ylmethylamino)ethyl]carbamate](/img/structure/B6963959.png)
![N-[1-oxo-1-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B6963962.png)
![tert-butyl N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylamino]-2-naphthalen-2-ylethyl]carbamate](/img/structure/B6963970.png)

![N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide](/img/structure/B6963999.png)
![5-[[(4-acetylthiophene-2-carbonyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B6964005.png)
![1-Methyl-3-[4-(4-methylidenepiperidin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione](/img/structure/B6964010.png)
![[3-Oxo-3-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propyl]urea](/img/structure/B6964015.png)
![[3-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-3-oxopropyl]urea](/img/structure/B6964022.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(4-propoxyazepan-1-yl)acetamide](/img/structure/B6964028.png)
![(4-Ethylpyridin-2-yl)-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B6964032.png)
![7-(6-chloro-3,4-dihydro-2H-chromene-3-carbonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6964040.png)

